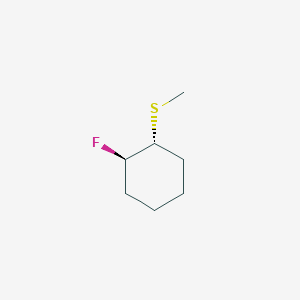

(1R,2R)-1-Fluoro-2-methylsulfanylcyclohexane

Description

Elle contient un groupe alpha-amino, un groupe alpha-acide carboxylique et une chaîne latérale carboxamide, ce qui la classe comme un acide aminé polaire et aliphatique . Elle a été isolée pour la première fois en 1806 dans le jus d'asperges par les chimistes français Louis Nicolas Vauquelin et Pierre Jean Robiquet .

Propriétés

Numéro CAS |

122895-30-1 |

|---|---|

Formule moléculaire |

C7H13FS |

Poids moléculaire |

148.24 g/mol |

Nom IUPAC |

(1R,2R)-1-fluoro-2-methylsulfanylcyclohexane |

InChI |

InChI=1S/C7H13FS/c1-9-7-5-3-2-4-6(7)8/h6-7H,2-5H2,1H3/t6-,7-/m1/s1 |

Clé InChI |

PCLYWTBYNXWRCT-RNFRBKRXSA-N |

SMILES |

CSC1CCCCC1F |

SMILES isomérique |

CS[C@@H]1CCCC[C@H]1F |

SMILES canonique |

CSC1CCCCC1F |

Synonymes |

Cyclohexane, 1-fluoro-2-(methylthio)-, trans- (9CI) |

Origine du produit |

United States |

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles: L'asparagine peut être synthétisée à partir de l'acide aspartique et de l'ammoniac par l'action de l'enzyme asparagine synthétase . La réaction implique l'amidification de l'acide aspartique, où le groupe carboxyle est converti en groupe amide.

Méthodes de production industrielle: La production industrielle de l'asparagine implique généralement l'extraction de sources végétales telles que le soja et les lupins. Le processus comprend la germination, le broyage, le chauffage et la filtration pour obtenir un extrait brut, suivi d'une cristallisation pour purifier le composé .

Types de réactions:

Hydrolyse: L'asparagine peut être hydrolysée en acide aspartique par l'enzyme asparaginase.

Oxydation et réduction: Elle peut subir des réactions d'oxydation et de réduction, bien que celles-ci soient moins fréquentes dans les systèmes biologiques.

Substitution: L'asparagine peut participer à des réactions de substitution, en particulier dans la formation de liaisons peptidiques pendant la synthèse protéique.

Réactifs et conditions courants:

Hydrolyse: Enzyme asparaginase dans des conditions physiologiques.

Oxydation: Agents oxydants forts comme le permanganate de potassium.

Réduction: Agents réducteurs tels que le borohydrure de sodium.

Produits majeurs:

Hydrolyse: Acide aspartique et ammoniac.

Oxydation: Divers dérivés oxydés selon les conditions.

Réduction: Formes réduites de l'asparagine, bien que celles-ci soient moins courantes.

4. Applications de la recherche scientifique

L'asparagine a un large éventail d'applications dans la recherche scientifique:

5. Mécanisme d'action

L'asparagine exerce ses effets principalement par son rôle dans la synthèse protéique. Elle est incorporée aux protéines pendant la traduction, où elle forme des liaisons peptidiques avec d'autres acides aminés. L'enzyme asparagine synthétase catalyse sa formation à partir de l'acide aspartique et de l'ammoniac . Dans le traitement du cancer, l'asparaginase épuise l'asparagine, inhibant la croissance des cellules tumorales dépendantes de l'asparagine .

Composés similaires:

Acide aspartique: Un précurseur de l'asparagine, impliqué dans des voies métaboliques similaires.

Glutamine: Un autre acide aminé avec une chaîne latérale amide similaire, impliqué dans le métabolisme de l'azote.

Acide glutamique: Structure similaire mais avec un groupe carboxyle au lieu d'un groupe amide.

Unicité: L'asparagine est unique en raison de son rôle spécifique dans la synthèse protéique et de sa capacité à former des liaisons hydrogène, ce qui stabilise les structures protéiques . Contrairement à la glutamine, l'asparagine n'est pas essentielle chez l'homme, ce qui signifie que l'organisme peut la synthétiser .

Applications De Recherche Scientifique

Agedoite has a wide range of applications in scientific research:

Mécanisme D'action

Agedoite exerts its effects primarily through its role in protein synthesis. It is incorporated into proteins during translation, where it forms peptide bonds with other amino acids. The enzyme asparagine synthetase catalyzes its formation from aspartic acid and ammonia . In cancer treatment, asparaginase depletes asparagine, inhibiting the growth of asparagine-dependent tumor cells .

Comparaison Avec Des Composés Similaires

Aspartic Acid: A precursor to Agedoite, involved in similar metabolic pathways.

Glutamine: Another amino acid with a similar amide side chain, involved in nitrogen metabolism.

Glutamic Acid: Similar in structure but with a carboxyl group instead of an amide group.

Uniqueness: Agedoite is unique due to its specific role in protein synthesis and its ability to form hydrogen bonds, which stabilizes protein structures . Unlike glutamine, Agedoite is not essential in humans, meaning the body can synthesize it .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.